molecular formula C17H27B B3244257 1-(3-Bromo-propyl)-4-octyl-benzene CAS No. 1611469-80-7

1-(3-Bromo-propyl)-4-octyl-benzene

Cat. No.: B3244257
CAS No.: 1611469-80-7
M. Wt: 311.3 g/mol
InChI Key: HIGVZZQJVACQSB-UHFFFAOYSA-N
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Description

1-(3-Bromo-propyl)-4-octyl-benzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a 3-bromo-propyl group and an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-propyl)-4-octyl-benzene typically involves a multi-step process starting from benzene. The key steps include:

    Friedel-Crafts Alkylation: Benzene undergoes alkylation with 1-bromooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-octylbenzene.

    Bromination: The 4-octylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromo group at the propyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-propyl)-4-octyl-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromo group or to hydrogenate the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products:

    Nucleophilic Substitution: 1-(3-Hydroxy-propyl)-4-octyl-benzene, 1-(3-Amino-propyl)-4-octyl-benzene.

    Oxidation: this compound carboxylic acid.

    Reduction: 1-Propyl-4-octyl-benzene.

Scientific Research Applications

1-(3-Bromo-propyl)-4-octyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-propyl)-4-octyl-benzene depends on its application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(3-Bromo-propyl)-benzene: Lacks the octyl group, making it less hydrophobic.

    4-Octyl-benzene: Lacks the bromo group, reducing its reactivity in nucleophilic substitution reactions.

    1-(3-Chloro-propyl)-4-octyl-benzene: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and physical properties.

Uniqueness: 1-(3-Bromo-propyl)-4-octyl-benzene is unique due to the presence of both a long hydrophobic octyl chain and a reactive bromo group, making it suitable for a wide range of chemical transformations and applications.

Biological Activity

1-(3-Bromo-propyl)-4-octyl-benzene, a compound with the CAS number 1611469-80-7, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

This compound is characterized by its unique structure, which includes a bromopropyl group and an octyl chain attached to a benzene ring. This configuration is thought to influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's reactivity towards microbial targets, leading to potential applications in developing antimicrobial agents.

Antitumor Activity

The compound has been investigated for its anticancer properties. Studies suggest that certain structural analogs can interact with DNA, potentially disrupting cancer cell proliferation. The mechanism may involve intercalation or groove binding, which affects the structural integrity of DNA and induces apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, suggesting that this compound could disrupt normal cellular processes through direct interaction with genetic material .
  • Membrane Disruption : The hydrophobic nature of the octyl chain may facilitate interactions with cellular membranes, potentially leading to increased permeability and subsequent cell death.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of octylbenzene compounds exhibited significant antimicrobial activity against various bacterial strains. The introduction of halogen atoms was found to enhance this activity due to increased lipophilicity and reactivity.
  • Anticancer Research : In vitro studies on cancer cell lines showed that compounds with similar structures could inhibit cell growth by inducing apoptosis through DNA damage mechanisms. These findings suggest a promising role for this compound in cancer therapeutics .

Comparative Analysis

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, DNA interaction
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acidHighModerateEnzyme inhibition, membrane disruption
1,3,5-Tris(4-carboxyphenyl)benzeneLowHighDNA intercalation

Properties

IUPAC Name

1-(3-bromopropyl)-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27Br/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18/h11-14H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVZZQJVACQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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